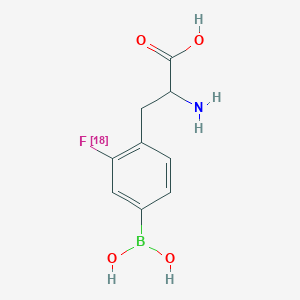

4-Borono-2-fluoro-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Borono-2-fluoro-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H13F17O and its molecular weight is 226 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Boron Neutron Capture Therapy (BNCT)

FBPA plays a crucial role in BNCT, a binary cancer treatment strategy that relies on the selective accumulation of boron-containing compounds in tumor cells followed by neutron irradiation. This process results in localized destruction of malignant cells while sparing surrounding healthy tissue.

- Tumor Imaging and Pharmacokinetics : Studies have demonstrated that 18F-FBPA can effectively monitor the pharmacokinetics of boron compounds in vivo. It has shown superior tumor-to-normal tissue contrast compared to traditional imaging agents, making it valuable for diagnosing and evaluating tumors such as melanoma and gliomas .

- Transport Mechanisms : Research indicates that FBPA uptake is mediated by L-type amino acid transporters, which are essential for its accumulation in tumor cells. This mechanism has been confirmed through various cell line studies, showing a strong correlation between FBPA and BPA uptake .

Clinical Applications

FBPA has been utilized in several clinical studies aimed at improving BNCT outcomes:

- Pilot Studies : Clinical trials involving glioma-bearing patients have assessed the efficacy of FBPA as a PET probe to predict boron concentration in tumors. These studies have highlighted its potential for enhancing treatment planning and monitoring .

- Case Studies : Notable cases include the application of FBPA in patients with advanced brain tumors, where it demonstrated effective tumor targeting and provided insights into treatment response .

Data Tables

The following table summarizes key findings from recent studies on the applications of FBPA:

Análisis De Reacciones Químicas

Key Chemical Reactions

-

Fluorination Reactions: FBPA participates in electrophilic fluorination reactions.

-

Reaction with [18F]acetylhypofluorite: Fluorination of BPA with [18F]acetylhypofluorite ([18F]AcOF) in trifluoroacetic acid (TFA) .

-

Radiofluorination: Direct radiofluorination of L-phenylalanine with either 18F]F2or^{18}F]AcOF in trifluoroacetic acid (TFA) afforded the three isomeric o, m, and p-fluoro-L-phenylalanines .

Mechanism of Action in BNCT

-

Selective Accumulation: FBPA selectively accumulates in tumor cells due to their higher uptake rates compared to normal cells.

-

Neutron Exposure: Upon exposure to thermal neutrons, the boron atoms undergo nuclear reactions that release high-energy alpha particles and lithium ions .

-

Localized Cell Damage: This leads to localized cell damage and apoptosis in cancerous tissues while sparing surrounding healthy tissues.

Role of L-type Amino Acid Transporters

-

Transport Mechanism: FBPA is primarily transported into cells via the L-type amino acid transporter (LAT1) .

-

Uptake in Glioblastoma Cells: Studies have shown that LAT1 plays a significant role in the uptake of FBPA in various cell types, particularly in glioblastoma cells.

Metabolic Considerations

Propiedades

Número CAS |

133921-60-5 |

|---|---|

Fórmula molecular |

C14H13F17O |

Peso molecular |

226 g/mol |

Nombre IUPAC |

2-amino-3-(4-borono-2-(18F)fluoranylphenyl)propanoic acid |

InChI |

InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/i11-1 |

Clave InChI |

GGGVVBGRTWMSPX-KXMUYVCJSA-N |

SMILES |

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |

SMILES isomérico |

B(C1=CC(=C(C=C1)CC(C(=O)O)N)[18F])(O)O |

SMILES canónico |

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |

Sinónimos |

(18F)-(10B)-L-BPA 18F-10B-FBPA 4-BF-Phe 4-borono-2-(18F)fluoro-DL-phenylalanine 4-borono-2-fluoro-L-phenylalanine 4-borono-2-fluorophenylalanine fluoroboronophenylalanine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.